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molecular formula C11H10ClNO2 B8412704 1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanol

1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanol

Cat. No. B8412704
M. Wt: 223.65 g/mol
InChI Key: FOLGHHVVTIHOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772235B2

Procedure details

In a screw cap vial equipped with stir bar added the title compound of Example 6.1 (100 mg, 0.45 mmol), sodium borohydride (34 mg, 0.90 mmol) and methanol (3 mL). The resulting mixture was stirred at room temperature for 3 h. The reaction was quenched with water (30 mL) and brine (30 mL), extracted with dichloromethane (3 times 30 mL). The combined organic phase was dried (sodium sulfate), filtered and concentrated, in vacuo to isolate the title compound as a white solid (110 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[O:12][N:11]=[C:10]([C:13](=[O:15])[CH3:14])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[O:12][N:11]=[C:10]([CH:13]([OH:15])[CH3:14])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=CC(=NO1)C(C)=O
Name
Quantity
34 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a screw cap vial
CUSTOM
Type
CUSTOM
Details
equipped
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (30 mL) and brine (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3 times 30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CC(=NO1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: CALCULATEDPERCENTYIELD 109.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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